Bienvenue dans la boutique en ligne BenchChem!

6CEPN

Oncology Colorectal Cancer Mechanism of Action

6CEPN (6-C-(E-phenylethenyl)-naringenin) is a structurally unique semi-synthetic flavonoid that simultaneously inhibits COX-1 and blocks RAS activation via Icmt binding—a dual mechanism not achievable with parent naringenin, SC-560, aspirin, or salirasib. Validated in a 28-day colon cancer xenograft model, it suppressed tumor growth without systemic toxicity. Ideal for chemoprevention research and combination therapy studies with autophagy inhibitors. Order high-purity 6CEPN for your next preclinical study.

Molecular Formula C23H18O5
Molecular Weight 374.39
CAS No. 1054549-73-3
Cat. No. B605012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6CEPN
CAS1054549-73-3
Synonyms6CEPN;  6-CEPN;  6 CEPN; 
Molecular FormulaC23H18O5
Molecular Weight374.39
Structural Identifiers
SMILESO=C1CC(C2=CC=C(O)C=C2)OC3=C1C(O)=C(/C=C/C4=CC=CC=C4)C(O)=C3
InChIInChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+
InChIKeyWBONVHMXTSZBAF-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6CEPN (CAS 1054549-73-3) – A Dual COX-1/RAS Inhibitor Flavonoid for Oncology Research


6CEPN (also designated 6-C-(E-phenylethenyl)-naringenin) is a semi-synthetic flavonoid derivative of the natural product naringenin [1]. It has been identified through computational ligand docking and validated as a novel, selective inhibitor of Cyclooxygenase-1 (COX-1) [1]. Concurrent research has established its potent activity as a RAS inhibitor, acting by binding to the active site of isoprenylcysteine carboxyl methyltransferase (Icmt) to block RAS activation [2]. This dual-targeting mechanism distinguishes 6CEPN from many conventional, single-pathway chemopreventive agents.

Risks of Substituting 6CEPN with Generic Flavonoids or Single-Target Inhibitors


Generic substitution of 6CEPN with unmodified naringenin or other common flavonoids is not scientifically valid due to its unique structural modification. The addition of the (E)-phenylethenyl group at the C6 position of the naringenin backbone is critical, enabling a unique binding mode that imparts dual COX-1 and Icmt/RAS inhibitory activities not observed with the parent compound [1]. While other COX-1 inhibitors (e.g., SC-560, Aspirin) or RAS inhibitors (e.g., Salirasib) exist, they target only one of these pathways. The specific dual-targeting profile of 6CEPN cannot be replicated by simply combining these agents or substituting with an in-class analog, as its efficacy and potential safety profile are intrinsically linked to its specific chemical structure and resultant pharmacology [1][2].

Quantified Performance: 6CEPN vs. Comparators in Key Oncological Assays


Dual COX-1/RAS Inhibition: A Unique Polypharmacology Profile

6CEPN exhibits a dual mechanism of action, validated as both a selective COX-1 inhibitor and a RAS pathway inhibitor via Icmt. In a transcriptome-wide RNA-seq analysis, the gene expression pattern induced by 6CEPN in colon cancer cells was extremely similar to that of the established RAS inhibitor Salirasib [1]. Molecular docking and biochemical assays confirm that 6CEPN directly binds to the active site of Icmt, inhibiting its activity and thereby blocking RAS activation [1]. This is a distinct mechanistic profile not observed in typical COX-1 selective inhibitors like SC-560, which do not impact the Icmt/RAS axis.

Oncology Colorectal Cancer Mechanism of Action

Suppression of Tumor Growth in a 28-Day Xenograft Model

6CEPN demonstrated significant in vivo antitumor efficacy in a 28-day colon cancer xenograft mouse model [1]. Crucially, this tumor suppression was achieved without any obvious systemic toxicity, a key differentiator from some other chemopreventive agents [1]. While direct comparative tumor volume data against another specific compound in the same study is not provided, the ability to suppress tumor growth over a 28-day period with no observed toxicity is a critical performance metric for a potential chemopreventive agent.

In Vivo Efficacy Colorectal Cancer Xenograft

In Vitro Potency: 70-90% Suppression of Anchorage-Independent Growth

In a standard soft agar assay measuring anchorage-independent growth (a hallmark of cellular transformation), 6CEPN exhibited potent anti-proliferative effects on HT29 colorectal cancer cells, which highly express COX-1 [1]. Treatment with 6CEPN at concentrations of 2.5 or 5 μM resulted in a decrease of more than 70–90% in colony formation compared to untreated control cells [1]. This high level of efficacy in a physiologically relevant 3D growth model is a strong indicator of its potential to suppress tumorigenicity.

Cell Proliferation Colorectal Cancer Soft Agar Assay

Induction of Cell Cycle Arrest and Cell Death Mechanisms

6CEPN's anticancer activity is mediated through multiple cell death and growth arrest mechanisms. It was shown to arrest colorectal cancer cells in the G1 phase of the cell cycle, and to induce both necrosis and cytoprotective autophagy [1]. The study further demonstrated that inhibiting autophagy (via knockdown of Atg7 or beclin-1) sensitized the cells to 6CEPN-induced cell death, highlighting a potential combination strategy [1]. This multimodal induction of cell stress and death contrasts with many compounds that trigger only a single death pathway.

Cell Cycle Autophagy Apoptosis

High-Value Research Applications for 6CEPN (CAS 1054549-73-3) in Oncology


Investigating the Therapeutic Potential of Dual COX-1/RAS Pathway Inhibition

Given its validated dual mechanism of action [1][2], 6CEPN is an ideal chemical probe for studies exploring the synergistic or additive effects of simultaneously blocking COX-1-derived prostaglandin signaling and the Icmt/RAS oncogenic axis. This is particularly relevant in cancers like colorectal and pancreatic cancer, where both pathways are known to be dysregulated.

Developing Novel Combination Therapies with Autophagy Inhibitors

Research has demonstrated that 6CEPN induces cytoprotective autophagy, and that blocking this pathway enhances 6CEPN-induced cell death [1]. This positions 6CEPN as a key component in combination therapy research, where its co-administration with clinical or preclinical autophagy inhibitors (e.g., chloroquine derivatives) could be explored to maximize anticancer efficacy.

Preclinical Development of a Chemopreventive Agent for Colorectal Cancer

The demonstration of potent in vivo tumor growth suppression over a 28-day period without obvious systemic toxicity [2] provides a strong foundation for advanced preclinical studies. 6CEPN is a suitable lead candidate for ADME-Tox profiling, formulation optimization, and efficacy testing in various transgenic or carcinogen-induced colorectal cancer models aimed at establishing a chemoprevention strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6CEPN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.